Acetyldeoxynivalenol
Description
Mycotoxins as Secondary Metabolites of Filamentous Fungi
Mycotoxins are a diverse group of low-molecular-weight secondary metabolites produced by filamentous fungi, such as those belonging to the genera Aspergillus, Penicillium, and Fusarium. nih.govmdpi.com Unlike primary metabolites, which are essential for the growth and life of the organism, secondary metabolites are not required for these fundamental processes but are thought to play roles in competition, virulence, and protection. mdpi.comannualreviews.org The production of mycotoxins is influenced by various environmental factors, including substrate, moisture, temperature, and humidity. nih.gov These toxic compounds can contaminate a wide range of agricultural commodities, both before harvest and during storage, posing a significant challenge to food and feed safety worldwide. nih.govtaylorfrancis.com The chemical structures of mycotoxins are highly varied, leading to a wide range of biological activities. taylorfrancis.com Due to their stability, it is nearly impossible to completely eliminate mycotoxins from contaminated foods and feed. nih.gov
Deoxynivalenol (B1670258) and its Acetylated Derivatives (3-Acetyldeoxynivalenol and 15-Acetyldeoxynivalenol)
Within the vast family of mycotoxins, the trichothecenes represent a major group of sesquiterpenoid metabolites produced by various fungal genera, including Fusarium. annualreviews.orgresearchgate.net Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) and one of the most prevalent mycotoxins found in cereal grains like wheat, maize, barley, and oats. mdpi.commdpi.comnih.gov It is primarily produced by Fusarium graminearum and Fusarium culmorum. mdpi.comnih.gov
Deoxynivalenol is often found alongside its acetylated derivatives, 3-Acetyldeoxynivalenol (B190510) (3-ADON) and 15-Acetyldeoxynivalenol (B30657) (15-ADON). nih.govoup.com These compounds are structurally similar to DON, featuring the characteristic 12,13-epoxytrichothec-9-ene (B1214510) core, but with an acetyl group attached at the C-3 or C-15 position, respectively. mdpi.comnih.gov The producing fungi, such as F. graminearum, can be classified into different chemotypes based on the primary toxin they produce (e.g., 3-ADON or 15-ADON). researchgate.netmdpi.com The biosynthesis of these toxins is a complex enzymatic process, and the common precursor to both is believed to be 3,15-diacetyl-DON. mdpi.com
Table 1: Chemical Properties of Deoxynivalenol and its Acetylated Derivatives
| Compound Name | Chemical Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| Deoxynivalenol (DON) | C₁₅H₂₀O₆ | 296.32 | 51481-10-8 |
| 3-Acetyldeoxynivalenol (3-ADON) | C₁₇H₂₂O₇ | 338.35 | 50722-38-8 nih.gov |
| 15-Acetyldeoxynivalenol (15-ADON) | C₁₇H₂₂O₇ | 338.35 | 88337-96-6 caymanchem.comscbt.com |
Significance in Agricultural and Food Systems Research
The presence of deoxynivalenol and its acetylated derivatives in cereal crops is a major concern for agriculture and food safety. mdpi.comnih.gov Contamination of grains such as wheat and maize by these Fusarium toxins can occur in the field, with prevalence influenced by weather conditions like high humidity during the flowering stage of the plants. nih.govnih.gov The co-occurrence of DON, 3-ADON, and 15-ADON is common, though their relative proportions can vary depending on the fungal strain, the host plant, and environmental conditions. nih.govoup.comresearchgate.net
Research indicates that the distribution of these chemotypes varies geographically and by crop. For instance, studies have shown that in Chinese maize, 15-ADON was found more frequently and at higher concentrations than 3-ADON, while the opposite was true for wheat, where DON was the predominant toxin. nih.gov This co-contamination complicates risk assessment, as the toxicological properties of the acetylated forms can differ from the parent compound, DON. oup.comoup.com The frequent contamination of cereal-based food and feed products necessitates robust monitoring and management strategies to mitigate exposure. mdpi.commdpi.com The development of analytical methods to detect and quantify DON and its acetylated derivatives simultaneously is crucial for enforcing regulatory limits and ensuring the safety of the food supply chain. acs.org
Table 2: Occurrence of DON, 3-ADON, and 15-ADON in Chinese Grain Samples (2017)
| Commodity | Number of Samples | Mycotoxin | Incidence (%) | Mean Concentration (μg/kg) |
|---|---|---|---|---|
| Wheat | 579 | DON | 100 | 165.87 |
| 3-ADON | 4.15 | 1.22 | ||
| 15-ADON | 0.52 | 0.20 | ||
| Maize | 606 | DON | 99.83 | 175.30 |
| 3-ADON | 13.53 | 4.97 | ||
| 15-ADON | 76.40 | 115.06 |
Data sourced from a 2020 study on mycotoxin co-occurrence in China. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921817 | |
| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetyldeoxynivalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50722-38-8, 115825-62-2 | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyldeoxynivalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 - 186 °C | |
| Record name | Acetyldeoxynivalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Epidemiology of Acetyldeoxynivalenol
Global Prevalence and Co-occurrence Patterns
The global occurrence of acetyldeoxynivalenol is closely linked to the prevalence of Fusarium head blight (FHB), a disease affecting cereal crops globally. nih.gov The production of 3-ADON and 15-ADON is associated with specific chemotypes of the causative fungi, leading to distinct patterns of contamination. asm.org
This compound isomers are detected in numerous cereal grains, although their incidence and concentration levels vary significantly depending on the type of grain, geographical region, and annual weather conditions. nih.govmdpi.com
Maize: Maize is frequently contaminated with acetyldeoxynivalenols. A 2017 study of 606 maize samples from China found that 13.53% of samples were positive for 3-ADON and 76.40% for 15-ADON. nih.gov In the United States, a study of 114 F. graminearum isolates found that 58% of isolates from other countries (including China, Australia, New Zealand, Norway, and Poland) produced 3-ADON, while 56% of US isolates produced 15-ADON. asm.org
Wheat: Wheat is another major cereal crop susceptible to contamination. In the same Chinese study, which analyzed 579 wheat samples, the incidence of 3-ADON was low at 4.15%, while 15-ADON was not specified but was noted to be less frequent than in maize. nih.gov A multi-year survey in North Western Europe showed trends in the presence of 3-acetyldeoxynivalenol (B190510) in oats and deoxynivalenol (B1670258) in oats and wheat. researchgate.net
Barley, Oats, and Rye: These grains are also susceptible to contamination. nih.govmdpi.comalseed.com Deoxynivalenol and its acetylated forms are among the most abundant type B trichothecenes found in these cereals. mdpi.com For instance, a study in North Western Europe tracked the presence of 3-acetyldeoxynivalenol in oats over several years. researchgate.net In the USA, 75% of rye samples were found to have DON levels below 1.0 mg/kg, which can increase during malting.
Table 1: Incidence of this compound in Chinese Maize and Wheat (2017)
| Mycotoxin | Grain | Incidence (%) | Mean Concentration (μg/kg) | Concentration Range (μg/kg) |
|---|---|---|---|---|
| 3-ADON | Wheat | 4.15% | 1.22 | ND - 149.49 |
| Maize | 13.53% | 4.97 | ND - 385.33 | |
| 15-ADON | Wheat | Lower than maize | - | - |
| Maize | 76.40% | - | - |
Source: Adapted from Juan et al., 2020. nih.gov ND = Not Detected.
Given their presence in raw cereals, acetyldeoxynivalenols can be carried over into processed food and feed products. nih.gov Beer, being a product of malted cereals like barley and wheat, is one such product where these mycotoxins have been detected. nih.gov
Studies have identified both 3-ADON and 15-ADON in commercial beers. nih.gov The malting and brewing processes can influence the final concentration of these mycotoxins. While some reduction can occur during fermentation, the transfer from malted grains into the wort is a critical step for contamination. nih.govcabidigitallibrary.org A study on the commercial production of beer found trace levels of 15-ADON in barley malt, the solid fractions of the mash, and in brewers' spent grains, which are often used for animal feed. cabidigitallibrary.org A survey of 72 craft and industrial beers on the Italian market found DON in all samples, with the highest levels in wheat-based beers, indicating a risk for the presence of its acetylated derivatives as well. itjfs.com
This compound rarely occurs in isolation. It is most commonly found alongside its parent compound, deoxynivalenol (DON). nih.govnih.gov The simultaneous presence of DON, 3-ADON, and 15-ADON is a frequent pattern of contamination in cereals. nih.govresearchgate.net This co-occurrence is a significant concern as these compounds can have additive or synergistic toxic effects.
A study on Chinese maize and wheat highlighted these complex co-occurrence patterns. nih.gov
In wheat , the predominant toxin was DON alone (95.51% of samples). The combination of DON + 3-ADON was found in 3.97% of samples, while combinations including 15-ADON were rare (0.17% for DON + 3-ADON + 15-ADON and 0.35% for DON + 15-ADON). nih.gov
In maize , the patterns were different, with a large proportion of samples contaminated with DON + 15-ADON (64.19%). Contamination with DON alone occurred in 22.11% of samples, and the three-mycotoxin combination (DON + 3-ADON + 15-ADON) was found in 12.21% of samples. nih.gov
Beyond DON and its derivatives, co-contamination with other Fusarium mycotoxins like zearalenone (ZEN), T-2, and HT-2 toxins, as well as fumonisins, is also common in cereals, making multi-mycotoxin analysis crucial for risk assessment. nih.gov
Geographic Distribution and Regional Variations
The geographic distribution of 3-ADON and 15-ADON is not uniform and is largely dictated by the prevalence of different chemotypes of Fusarium graminearum. asm.org There appears to be a regional selectivity in the production of these isomers. asm.org
North America: Studies on F. graminearum isolates from the United States have shown a predominance of the 15-ADON chemotype. One study found that 56% of U.S. isolates produced 15-ADON, while only 23% produced 3-ADON. asm.org The occurrence of DON has been widely reported across North America in grains like wheat, maize, and barley, with levels varying by region and year. cabidigitallibrary.org
Asia: In contrast, research in China indicates a higher prevalence of the 3-ADON chemotype, although 15-ADON is also widespread, particularly in maize. nih.gov A study of F. graminearum isolates from China showed a majority produced 3-ADON as the major isomer. asm.org
Europe: In Europe, both chemotypes are present. A study of isolates from Norway and Poland found a predominance of the 3-ADON chemotype. asm.org In Lithuania, both 3-ADON and 15-ADON were found in spring wheat, with their prevalence varying based on the agricultural system. researchgate.net
Australia and New Zealand: Isolates from Australia and New Zealand have also been shown to primarily produce 3-ADON. asm.org
This geographical segregation suggests that environmental and agronomic factors in different regions select for specific fungal populations, leading to distinct mycotoxin profiles in the local cereal harvests. nih.gov
Influence of Agricultural Production Systems on this compound Contamination
Agricultural practices can significantly influence the extent of Fusarium infection in crops and, consequently, the levels of mycotoxin contamination, including this compound. researchgate.netnih.gov The choice of farming system—intensive, sustainable, or organic—impacts factors like crop rotation, tillage, and fungicide use, which in turn affect mycotoxin risk. mdpi.comgmwatch.org
A comprehensive study conducted in Lithuania directly compared the contamination of spring wheat with DON, 3-ADON, and 15-ADON across intensive, sustainable, and organic farming systems. researchgate.net The results revealed distinct patterns of mycotoxin co-occurrence associated with each system.
Intensive Systems: These systems, often characterized by minimal crop rotation and high inputs, showed the highest complexity of contamination. A significant 81% of spring wheat samples from intensive farming were co-contaminated with the combination of DON, 3-ADON, and 15-ADON. researchgate.net
Sustainable Systems: In the sustainable production system, the co-occurrence patterns were different. The most frequent contamination was from DON alone (47%), followed by the combination of DON + 3-ADON (23%). The three-mycotoxin blend (DON + 3-ADON + 15-ADON) was found in 18% of samples. researchgate.net
Organic Systems: Organic spring wheat samples showed a different profile again. The most prevalent contamination was the combination of DON + 3-ADON, found in 55% of samples. DON alone was present in 36% of samples. Notably, the three-mycotoxin combination was not detected in any organic samples, while DON + 15-ADON was present in 9%. researchgate.net
While some studies suggest that organic systems can maintain low mycotoxin levels, others indicate that factors like weather conditions and crop rotation may have a more significant impact than the farming system itself. gmwatch.orgresearchgate.net However, the Lithuanian study provides specific evidence that the type of agricultural system influences the specific profile of this compound and deoxynivalenol contamination in wheat. researchgate.net
Table 2: Co-occurrence of DON and its Acetylated Derivatives in Spring Wheat from Different Production Systems in Lithuania
| Mycotoxin Combination | Intensive System (%) | Sustainable System (%) | Organic System (%) |
|---|---|---|---|
| DON + 3-ADON + 15-ADON | 81% | 18% | 0% |
| DON + 3-ADON | 1% | 23% | 55% |
| DON + 15-ADON | 5% | - | 9% |
| DON only | 10% | 47% | 36% |
| Mycotoxin-free | 2% | - | - |
Source: Adapted from Mankeviciene et al., 2018. researchgate.net
Factors Affecting this compound Levels in Crops
The accumulation of this compound (ADON) in agricultural commodities is a complex issue influenced by a triad of interacting factors: the surrounding environment, the host plant's characteristics, and the genetic variability of the infecting fungal strains. These elements collectively determine the extent of contamination by 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), the two acetylated derivatives of deoxynivalenol (DON). Understanding these factors is critical for developing effective strategies to mitigate the presence of these mycotoxins in the food and feed supply chain.
Environmental Conditions and Growth Matrices
Environmental parameters, particularly temperature and water activity (a_w), play a pivotal role in the growth of Fusarium species and their subsequent production of this compound. The growth of the fungus and the biosynthesis of its mycotoxins are distinct processes, each with its own optimal conditions.
Temperature and Water Activity: Fusarium graminearum, a primary producer of these toxins, can grow in a temperature range of 15–25°C and a water activity range of 0.90–0.995 a_w. nih.gov However, the production of deoxynivalenol and its acetylated derivatives occurs under a more constrained set of conditions. nih.govnih.gov Studies have shown that while fungal growth might be optimal at 25°C, the maximum production of DON, the precursor to ADON, can occur at 30°C. nih.gov For instance, research on Argentinean strains of F. graminearum on wheat grain demonstrated that the highest levels of DON were produced at the highest water activity (0.995 a_w) and a temperature of 30°C after six weeks. nih.gov The production of this compound is also influenced by these factors, with different toxin profiles being observed under varying temperature and water activity scenarios. researchgate.net
Warm and wet weather conditions, especially during the flowering stage (anthesis) of cereal crops, are highly conducive to Fusarium infection and subsequent toxin production. mdpi.comnih.govscispace.com Heavy precipitation can facilitate the dispersal of fungal spores to the upper parts of the plant. mdpi.com The interaction between temperature and water activity is crucial; for example, Fusarium cerealis strains show maximum growth at 25–30°C and 0.99 a_w, with nivalenol (B191977) (another trichothecene) production being highest under these conditions, while DON production is favored at lower water activity levels. mdpi.com
Interactive Data Table: Effect of Environmental Conditions on Fusarium Growth and Toxin Production
| Factor | Condition | Impact on Fungal Growth | Impact on this compound Precursor (DON) Production |
| Temperature | 15-25°C | Favorable for F. graminearum growth nih.gov | Production occurs within this range nih.gov |
| 25°C | Optimal for F. graminearum growth nih.gov | Rapid production initiated nih.gov | |
| 30°C | Growth may be reduced for some species nih.gov | Maximum production observed for some strains nih.gov | |
| Water Activity (a_w) | 0.90 - 0.995 | Supports F. graminearum growth nih.gov | Production range is narrower (0.95-0.995 a_w) nih.govengormix.com |
| 0.995 | Optimal for growth nih.gov | Highest levels of precursor produced nih.gov | |
| Climate | Warm and Wet | Promotes infection and fungal growth mdpi.comscispace.com | Increases risk of toxin formation mdpi.comscispace.com |
| High Humidity | Enhances mold growth mdpi.com | Favors mycotoxin production mdpi.com |
Host Plant Factors (e.g., Cultivar Susceptibility)
The susceptibility of the host plant is a significant determinant of the level of this compound contamination. nih.gov Cereal varieties exhibit varying degrees of resistance to Fusarium head blight (FHB), the disease caused by Fusarium species. nih.govscispace.com This resistance can manifest in several ways, including resistance to initial infection and resistance to the spread of the fungus within the plant. nih.gov
The choice of crop type also influences the prevalence of specific this compound derivatives. For instance, studies have reported a higher incidence and concentration of 15-ADON in maize samples compared to wheat samples. nih.gov This suggests that the growth matrix provided by maize may favor the production or accumulation of 15-ADON over 3-ADON.
Fungal Strain Variability
The specific strain of the Fusarium fungus infecting a crop is a crucial factor in determining the type and amount of this compound produced. Different species within the Fusarium genus, and even different strains within the same species, have distinct mycotoxin profiles. Fusarium graminearum and Fusarium culmorum are primary producers of DON and its acetylated derivatives. mdpi.com
A key aspect of this variability is the concept of chemotypes. Within F. graminearum, strains are often categorized based on the primary this compound isomer they produce:
15-ADON chemotype: These strains predominantly produce 15-acetyldeoxynivalenol.
3-ADON chemotype: These strains primarily synthesize 3-acetyldeoxynivalenol.
Furthermore, research has shown that some F. graminearum strains can produce both 3-ADON and 15-ADON simultaneously. researchgate.net The production of these toxins is also strain-dependent in terms of quantity. For instance, a study of 88 F. graminearum isolates from the United States found that 49 produced 15-ADON as the major isomer, while only one produced primarily 3-ADON. nih.gov In contrast, of 26 isolates from other countries like Australia and China, 15 were 3-ADON producers. nih.gov This highlights the significant variability among fungal strains and their geographical populations in producing specific this compound derivatives. nih.govresearchgate.net
Interactive Data Table: Fungal Strain Chemotype and this compound Production
| Fungal Strain/Chemotype | Primary Acetylated Derivative Produced | Geographic Prevalence (Historically) | Reference |
| F. graminearum (15-ADON chemotype) | 15-Acetyldeoxynivalenol (15-ADON) | North America | nih.govnih.gov |
| F. graminearum (3-ADON chemotype) | 3-Acetyldeoxynivalenol (3-ADON) | Europe, Asia | nih.govnih.gov |
| F. graminearum (Mixed chemotype) | Both 15-ADON and 3-ADON | Reported in strains from barley | researchgate.net |
Fungal Producers and Chemotypes of Acetyldeoxynivalenol
Primary Fungal Species Responsible for Acetyldeoxynivalenol Production
The biosynthesis of this compound is primarily associated with Fusarium species that infect staple crops like wheat, maize, barley, and oats. apsnet.orgbionte.comiarc.fr
The Fusarium graminearum species complex (FGSC) is the most prominent producer of this compound and is the principal cause of Fusarium head blight in many parts of the world. nih.goviarc.fr This complex comprises at least 16 distinct species, with F. graminearum sensu stricto (literally "in the strict sense") and F. asiaticum being major contributors to grain contamination. apsnet.orgmdpi.com Isolates within the FGSC are capable of producing deoxynivalenol (B1670258) and its acetylated derivatives, 3-ADON and 15-ADON. plos.orgmdpi.com The prevalence of these species and the specific toxins they produce can be influenced by geographical and environmental factors. plos.org For instance, studies in China have shown that F. asiaticum is a dominant species found in rice, producing both 3-ADON and nivalenol (B191977) (NIV), while F. graminearum isolates from the same region were primarily 15-ADON producers. apsnet.org In North America, the FGSC is a major threat to wheat and maize, with a documented shift in chemotype populations over recent decades. mdpi.comtandfonline.com
Fusarium culmorum is another significant pathogen of small grain cereals, particularly in the temperate and cooler regions of Europe and Canada. mdpi.com This species is a known producer of type B trichothecenes, including deoxynivalenol and its acetylated forms. mdpi.comasm.org Unlike the F. graminearum complex, which can have both 3-ADON and 15-ADON chemotypes, F. culmorum isolates are typically characterized as producing either 3-ADON or nivalenol (NIV). apsnet.orgapsnet.org A large-scale European study found that the 3-ADON genotype was prevalent in F. culmorum, accounting for nearly 60% of the isolates analyzed. frontiersin.orgfrontiersin.org Research has also revealed that many F. culmorum strains can produce a type A trichothecene (B1219388), NX-2, concurrently with 3-ADON and DON. mdpi.combiorxiv.org
While the FGSC and F. culmorum are the primary producers of this compound, other Fusarium species have been identified as capable of synthesizing related mycotoxins. Fusarium sporotrichioides, for example, is mainly known for producing type A trichothecenes, such as the highly toxic T-2 toxin. mdpi.com However, studies analyzing the toxigenic potential of various Fusarium isolates have shown that F. sporotrichioides can also produce deoxynivalenol. cabidigitallibrary.orgresearchgate.net The production of this compound by this species is less common compared to the major producers. Other species like Fusarium crookwellense are also known to produce type B trichothecenes. elsevier.es
Table 1: Primary Fungal Producers of this compound
| Fungal Species | Common Host(s) | Primary this compound Derivatives | Associated Diseases |
| Fusarium graminearum Complex | Wheat, Maize, Barley, Rice | 3-ADON, 15-ADON | Fusarium Head Blight (FHB), Gibberella Ear Rot (GER) |
| Fusarium culmorum | Wheat, Barley, Oats | 3-ADON | Fusarium Head Blight (FHB), Foot and Root Rot (FRR) |
| Fusarium sporotrichioides | Wheat, Maize, Barley | Deoxynivalenol (parent compound) | Produces mainly T-2 Toxin |
This compound Chemotypes in Fusarium Species
Fusarium strains that produce type B trichothecenes are categorized into chemotypes based on the primary toxin they accumulate. The main chemotypes are 3-acetyldeoxynivalenol (B190510) (3-ADON), 15-acetyldeoxynivalenol (B30657) (15-ADON), and nivalenol (NIV). plos.orgmdpi.com The distinction between the 3-ADON and 15-ADON chemotypes is determined by the differential activity of the enzyme encoded by the TRI8 gene. nih.gov This enzyme deacetylates the biosynthetic intermediate 3,15-dithis compound (B1211994) at either the C-3 or C-15 position to yield the final acetylated product. nih.gov
The 3-ADON chemotype is characterized by the primary production of 3-acetyldeoxynivalenol. Strains with this chemotype are found in both the F. graminearum complex and F. culmorum. apsnet.orgfrontiersin.org In recent decades, a significant shift in F. graminearum populations has been observed in some agricultural regions. For example, in parts of North America where the 15-ADON chemotype was historically dominant, there has been a notable increase in the prevalence of the 3-ADON chemotype. mdpi.comtandfonline.com Some research suggests this shift may be linked to the 3-ADON chemotype being more aggressive or more phytotoxic. mdpi.combiorxiv.org Geographically, the 3-ADON chemotype of F. graminearum has been associated with warmer regions. plos.org In Europe, the 3-ADON chemotype is the most common genotype found in F. culmorum populations. frontiersin.orgfrontiersin.org
The 15-ADON chemotype is defined by the production of 15-acetyldeoxynivalenol. This chemotype is found almost exclusively within the F. graminearum species complex, as F. culmorum is not considered capable of producing 15-ADON. apsnet.orgapsnet.org Historically, 15-ADON was the predominant chemotype in North America. tandfonline.com It remains the most prevalent chemotype in many major wheat and corn-growing areas of the United States and Canada, particularly in Ontario. apsnet.orgapsnet.orgresearchgate.net In Europe, the 15-ADON genotype is overwhelmingly the most common in F. graminearum, representing over 80% of isolates in a comprehensive database. frontiersin.orgfrontiersin.org The 15-ADON chemotype is often distributed in cooler regions compared to its 3-ADON counterpart. plos.org Studies have shown that transformants of F. graminearum can be developed to produce high levels of 15-ADON in liquid cultures, which is useful for biochemical research. nih.govnih.gov
Table 2: Comparison of 3-ADON and 15-ADON Chemotypes in Fusarium
| Characteristic | 3-ADON Chemotype | 15-ADON Chemotype |
| Primary Fungal Producers | F. graminearum complex, F. culmorum | F. graminearum complex |
| Geographic Distribution (F. graminearum) | Widespread in warmer regions; increasing prevalence in North America. mdpi.complos.org | Predominant in cooler regions; historically dominant in North America; most common in Europe. plos.orgfrontiersin.orgfrontiersin.org |
| Reported Aggressiveness | Some studies report higher aggressiveness and phytotoxicity. mdpi.combiorxiv.org | Generally considered less aggressive than some emerging 3-ADON populations. tandfonline.commdpi.com |
| Genetic Determinant | Specific allele of the TRI8 gene catalyzes deacetylation at C-15. nih.gov | Specific allele of the TRI8 gene catalyzes deacetylation at C-3. nih.gov |
Genetic Basis of Chemotype Differentiation
The differentiation between the 3-ADON and 15-ADON chemotypes is rooted in the genetic makeup of the producing fungus, specifically within the trichothecene biosynthesis (TRI) gene cluster. bionte.com This cluster contains genes that encode the enzymes responsible for the synthesis of trichothecenes. nih.govmdpi.com
The key determinant for whether a Fusarium strain produces 3-ADON or 15-ADON is the TRI8 gene. scabusa.orgnih.gov This gene encodes an esterase, an enzyme that removes acetyl groups from a precursor molecule. scabusa.org Functional analyses have revealed that the Tri8 enzyme's activity differs between the two chemotypes:
In 15-ADON producing strains , the Tri8 enzyme acts as a C-3 esterase, removing the acetyl group from the C-3 position of the precursor 3,15-dithis compound. scabusa.orgnih.gov This results in the formation of 15-ADON. nih.gov
In 3-ADON producing strains , the Tri8 enzyme functions as a C-15 esterase. It catalyzes the removal of the acetyl group from the C-15 position of 3,15-dithis compound, leading to the production of 3-ADON. scabusa.orgnih.gov
Another important gene in the pathway is TRI3, which encodes an acetyltransferase that adds an acetyl group at the C-15 position. scabusa.org However, research indicates that the differential activity of the TRI8 gene, not TRI3, is the primary factor determining the final acetylated DON chemotype. scabusa.orgnih.gov
Furthermore, the presence and functionality of other genes within the TRI cluster, such as TRI7 and TRI13, are critical in distinguishing between DON/acetyl-DON producers and those that produce another trichothecene called nivalenol (NIV). nih.govfrontiersin.orgppjonline.org In DON-producing strains, these genes are typically non-functional. mdpi.comfrontiersin.org The complex interplay and evolution of these TRI genes, including gene gain or loss, mutations, and rearrangements, contribute to the diversity of trichothecene profiles observed in Fusarium species. nih.govmdpi.com
Dual Toxin Production by Fungal Isolates
While many Fusarium isolates are categorized by a primary chemotype, some have been found to produce more than one type of trichothecene. For example, studies have reported the co-occurrence of 3-ADON and 15-ADON production within the same isolate. mdpi.com This is noteworthy because the genetic basis for producing these two compounds is linked to different functional versions of the TRI8 gene. mdpi.com
Research on F. graminearum isolates from barley in Argentina revealed that a significant percentage of isolates were capable of producing DON, 15-ADON, and 3-ADON simultaneously. conicet.gov.ar In that study, the most common production profile was the simultaneous production of all three compounds. conicet.gov.ar Another study also noted the surprising co-occurrence of DON and NIV in single isolates, as the production of each is generally associated with different functional states of the TRI7 and TRI13 genes. mdpi.com These findings suggest a more complex regulation and expression of the TRI genes than previously understood, allowing for the production of multiple toxins by a single fungal strain.
Biosynthesis of Acetyldeoxynivalenol
Enzymatic Transformations in Acetyldeoxynivalenol Synthesis
The synthesis of this compound from its precursor, trichodiene (B1200196), involves a cascade of reactions catalyzed by a suite of enzymes encoded by the TRI gene cluster. nih.govmdpi.com Following the initial cyclization of farnesyl pyrophosphate to trichodiene by trichodiene synthase (encoded by TRI5), a series of oxygenations and subsequent modifications occur to form the core trichothecene (B1219388) structure. nih.govmdpi.com Key intermediates in the pathway leading to ADON include isotrichodermol and calonectrin. mdpi.comsdu.edu.cn The transformation of these intermediates into the final this compound products is dependent on the coordinated action of several key enzymes, including acetyltransferases and cytochrome P450 monooxygenases. researchgate.netresearchgate.netresearchgate.net
Acetyltransferase Activities (e.g., 3-O-acetyltransferase, 15-O-acetyltransferase)
Acetylation is a critical modification step in the biosynthesis of trichothecenes, influencing the toxicity and stability of the final compounds. Two key acetyltransferases, 3-O-acetyltransferase and 15-O-acetyltransferase, play pivotal roles in the this compound pathway.
The enzyme trichothecene 3-O-acetyltransferase , encoded by the TRI101 gene, is responsible for the acetylation of the hydroxyl group at the C-3 position of the trichothecene core. nih.govuniprot.org This acetylation of isotrichodermol to form isotrichodermin is a crucial early step, as the presence of a free C-3 hydroxyl group is linked to phytotoxicity. uniprot.orgresearchgate.netresearchgate.net Interestingly, TRI101 is typically not located within the main TRI gene cluster. nih.gov The enzyme can also utilize alternative acyl-CoA donors, such as lactyl-CoA and propionyl-CoA, to generate other modified mycotoxins. frontiersin.orgfrontiersin.org
The trichothecene 15-O-acetyltransferase , encoded by the TRI3 gene, catalyzes the acetylation of the C-15 hydroxyl group. researchgate.netscabusa.orgnih.gov This enzyme specifically acts on the intermediate 15-decalonectrin to produce calonectrin. mdpi.comresearchgate.netnih.gov Kinetic studies have shown that TRI3 is highly efficient with its native substrate, 15-decalonectrin, but exhibits negligible activity towards deoxynivalenol (B1670258) (DON) or nivalenol (B191977) (NIV). researchgate.netnih.govpdbj.org Although TRI3 primarily functions as a 15-O-acetyltransferase, it has been observed to have trace 3-O-acetylation and 4-O-acetylation activities under high enzyme concentrations. oup.com The acetylation at C-15 by TRI3 is a prerequisite for the subsequent biosynthesis of DON, even though DON itself lacks a C-15 acetyl group, indicating a later deacetylation step. researchgate.netnih.gov
Table 1: Key Acetyltransferases in this compound Biosynthesis
| Enzyme | Gene | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Trichothecene 3-O-acetyltransferase | TRI101 | Isotrichodermol, Deoxynivalenol | Isotrichodermin, 3-Acetyldeoxynivalenol (B190510) | Acetylates the C-3 hydroxyl group, a key step for further biosynthesis and detoxification. nih.govuniprot.org |
| Trichothecene 15-O-acetyltransferase | TRI3 | 15-Deacetylcalonectrin | Calonectrin | Acetylates the C-15 hydroxyl group, essential for the progression of the biosynthetic pathway towards DON. researchgate.netscabusa.orgnih.gov |
Oxygenation and Hydroxylation Steps
The toxicity and chemical properties of trichothecenes are significantly influenced by the degree and position of oxygenation on the core structure. asm.org These reactions are primarily catalyzed by cytochrome P450 monooxygenases.
In the pathway leading to this compound, several key oxygenation and hydroxylation steps occur:
Initial Oxygenation of Trichodiene: The TRI4 gene encodes a cytochrome P450 monooxygenase that catalyzes multiple oxygenations of the initial precursor, trichodiene, to form isotrichotriol. researchgate.netuniprot.org
C-15 Hydroxylation: The hydroxylation of the C-15 position is a critical step. The TRI11 gene encodes a cytochrome P-450 monooxygenase responsible for this reaction, converting isotrichodermin to 15-decalonectrin. asm.orguniprot.org Disruption of TRI11 leads to the accumulation of isotrichodermin. asm.org
C-8 Hydroxylation: The addition of a keto group at the C-8 position, a defining feature of type B trichothecenes like deoxynivalenol, is catalyzed by the enzyme encoded by the TRI1 gene, which is a cytochrome P450 monooxygenase. nih.gov This enzyme acts on calonectrin to produce 7,8-dihydroxycalonectrin. sdu.edu.cn
C-4 Hydroxylation: The presence or absence of a hydroxyl group at the C-4 position distinguishes nivalenol (NIV) from deoxynivalenol (DON). The hydroxylation at C-4 is catalyzed by the enzyme encoded by the TRI13 gene. scabusa.orguniprot.org
Table 2: Key Oxygenation/Hydroxylation Enzymes
| Enzyme | Gene | Substrate | Product | Function |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenase | TRI4 | Trichodiene | Isotrichotriol | Initial oxygenation of the trichothecene precursor. researchgate.netuniprot.org |
| Trichothecene C-15 Hydroxylase | TRI11 | Isotrichodermin | 15-Decalonectrin | Adds a hydroxyl group at the C-15 position. asm.orguniprot.org |
| Cytochrome P450 Monooxygenase | TRI1 | Calonectrin | 7,8-Dihydroxycalonectrin | Catalyzes hydroxylation leading to the C-8 keto group formation. sdu.edu.cnnih.gov |
| Trichothecene C-4 Hydroxylase | TRI13 | DON precursors | NIV precursors | Hydroxylates the C-4 position, differentiating the NIV and DON pathways. scabusa.orguniprot.org |
Chemotype-Specific Biosynthetic Divergence
Fusarium species that produce type B trichothecenes are categorized into different chemotypes based on the specific acetylated derivatives of deoxynivalenol or the production of nivalenol they accumulate. The primary chemotypes are 3-acetyldeoxynivalenol (3-ADON), 15-acetyldeoxynivalenol (B30657) (15-ADON), and nivalenol (NIV). nih.govmdpi.comresearchgate.netnih.govoup.com This divergence in the final mycotoxin profile is determined by functional variations in specific genes within the trichothecene biosynthetic pathway.
The genetic basis for the 3-ADON versus 15-ADON chemotypes lies in the differential activity of the esterase encoded by the TRI8 gene . scabusa.orgsigmaaldrich.comnih.gov In 3-ADON producing strains, the Tri8 enzyme catalyzes the deacetylation of the biosynthetic intermediate 3,15-dithis compound (B1211994) at the C-15 position, yielding 3-ADON. sigmaaldrich.comnih.gov Conversely, in 15-ADON strains, the Tri8 enzyme deacetylates the same intermediate at the C-3 position, resulting in the formation of 15-ADON. sigmaaldrich.comnih.gov The TRI3 gene, which encodes the 15-O-acetyltransferase, is functional in both chemotypes. scabusa.orgsigmaaldrich.com
The divergence between DON (3-ADON and 15-ADON) and NIV chemotypes is primarily determined by the functionality of the TRI13 gene . scabusa.orgmdpi.com Strains that produce NIV possess a functional TRI13 gene, which encodes the C-4 hydroxylase, leading to the hydroxylation of the trichothecene backbone at this position. scabusa.orgresearchgate.net In contrast, DON-producing strains typically have a non-functional TRI13 gene due to mutations, preventing the C-4 hydroxylation and shunting the pathway towards the production of deoxynivalenol and its acetylated derivatives. nih.govscabusa.orgmdpi.com Furthermore, the TRI7 gene, which is involved in the further acetylation of NIV, is also non-functional in DON producers. nih.govmdpi.com
Table 3: Genetic Determinants of Trichothecene Chemotypes
| Chemotype | Key Gene(s) and Function | Resulting Mycotoxin(s) |
|---|---|---|
| 3-ADON | Functional TRI8 (deacetylates at C-15), Non-functional TRI13 | 3-Acetyldeoxynivalenol, Deoxynivalenol |
| 15-ADON | Functional TRI8 (deacetylates at C-3), Non-functional TRI13 | 15-Acetyldeoxynivalenol, Deoxynivalenol |
| NIV | Functional TRI13 (hydroxylates at C-4), Functional TRI7 | Nivalenol, 4-Acetylnivalenol |
Acetyldeoxynivalenol in Plant Fungal Pathogen Interactions
Role as Fungal Virulence Factors in Plant Disease (e.g., Fusarium Head Blight)
Acetyldeoxynivalenol (ADON), along with its parent compound deoxynivalenol (B1670258) (DON), is a significant virulence factor produced by fungal pathogens of the Fusarium genus, particularly Fusarium graminearum, the primary causal agent of Fusarium head blight (FHB) in cereal crops. nih.govresearchgate.netmdpi.com These trichothecene (B1219388) mycotoxins are not merely byproducts of fungal metabolism but are crucial for the pathogen's ability to infect and spread within the host plant. nih.govnih.gov The production of these toxins is considered a sophisticated strategy by the fungus to overcome and manipulate the plant's innate defense systems. nih.gov Research has demonstrated that DON and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), play a key role in the pathogenesis of FHB. researchgate.netmdpi.com Fungal strains unable to synthesize these toxins are often restricted to the initial point of infection and show significantly reduced disease spread. rothamsted.ac.uk The expression of core biosynthetic genes, such as Tri5, is highest at the leading edge of the infection, highlighting the importance of mycotoxin production in the advancement of the fungus through plant tissues. nih.gov
The presence of this compound and deoxynivalenol is essential for the development of FHB symptoms following the initial infection of wheat. nih.gov These mycotoxins facilitate the spread of F. graminearum from the point of entry, typically the floret, into the rachis and adjacent spikelets of the cereal head. nih.govmdpi.com One of the key mechanisms by which these toxins promote infection is by facilitating the fungus's traversal of plant cell walls. rothamsted.ac.uk Bioimaging evidence suggests that DON enables the pathogen to move from cell to cell through plasmodesmata, which are channels that connect the cytoplasm of adjacent plant cells. rothamsted.ac.uk
Furthermore, these mycotoxins act as potent inhibitors of eukaryotic protein synthesis, which disrupts the plant's ability to mount an effective defense response. mdpi.comnih.gov By inhibiting the synthesis of defense-related proteins, the fungus can more easily colonize host tissues. nih.gov This disruption of cellular function leads to programmed cell death (PCD) and necrosis, which are characteristic symptoms of FHB. nih.gov The fungus transitions from an initial biotrophic (living on live tissue) phase to a necrotrophic (living on dead tissue) phase, and the toxins are critical for inducing the cell death that facilitates this switch. nih.gov This pathogenic activity ultimately results in premature head necrosis, leading to significant reductions in grain yield and quality. nih.govmdpi.com
Plant Responses and Defense Mechanisms to this compound
Plants have evolved complex defense systems to counteract pathogen attacks, including the production of mycotoxins like this compound. researchgate.net These defenses involve a combination of pre-existing physical barriers and induced biochemical responses that are activated upon recognition of the pathogen or its virulence factors. researchgate.netnih.gov When confronted with Fusarium infection and the subsequent accumulation of DON and its acetylated forms, plants initiate a range of defense responses. unito.it This includes the activation of signaling pathways involving hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA), which regulate the expression of defense-related genes. nih.govnih.gov However, DON-producing fungi can interfere with these pathways to suppress the plant's defense machinery. nih.gov A key strategy employed by plants to cope with these toxins is detoxification, converting the mycotoxins into less harmful compounds. frontiersin.orgnih.gov
Upon exposure to this compound and deoxynivalenol, plants actively upregulate the expression of specific detoxification genes. frontiersin.orgnih.gov This response is a critical component of plant resistance, as it aims to neutralize the toxic effects of the mycotoxins. The induction of these genes is triggered by the plant's recognition of the toxins as harmful xenobiotics. nih.gov Research in the model plant Arabidopsis thaliana and various cereal crops has identified several families of enzymes that are induced by DON and play a direct role in its detoxification. nih.govfrontiersin.orgnih.gov
A primary mechanism for mycotoxin detoxification in plants is glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.com These enzymes transfer a sugar moiety, typically glucose, from a UDP-sugar donor to the mycotoxin. bohrium.comresearchgate.net In the case of deoxynivalenol, UGTs attach a glucose molecule to the hydroxyl group at the C-3 position, converting it into the less toxic deoxynivalenol-3-O-glucoside (D3G). nih.govnih.gov This modification significantly reduces the toxin's ability to inhibit protein synthesis. researchgate.net
The expression of these UGT genes is induced by the presence of DON itself, as well as by plant defense hormones. nih.govresearchgate.net Studies have shown that a specific UGT from Arabidopsis thaliana (designated UGT73C5 or DOGT1) can detoxify not only DON but also its acetylated form, 15-acetyldeoxynivalenol. nih.govresearchgate.net The transfer of UGT genes into susceptible crop varieties is a promising strategy for enhancing resistance to FHB. bohrium.com
Another important family of detoxification enzymes involved in plant defense against mycotoxins is the Glutathione (B108866) S-transferases (GSTs). frontiersin.orgnih.gov GSTs are versatile enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of toxic compounds, including xenobiotics and products of oxidative stress. medcraveonline.comnih.govnih.gov This conjugation reaction increases the water solubility of the toxin, making it easier for the plant to transport and sequester it away from sensitive cellular targets. nih.gov
Recently, a specific GST enzyme, encoded by the Fhb7 gene, was identified as being responsible for DON detoxification by opening the toxin's 12,13-epoxide ring, which is essential for its toxicity. acs.org This enzymatic action represents a direct degradation of the mycotoxin rather than a masking conjugation. The identification of GSTs capable of detoxifying trichothecenes provides another valuable target for breeding FHB-resistant crops. frontiersin.orgnih.govacs.org
| Enzyme Family | Specific Enzyme/Gene | Source Organism | Function | Target Mycotoxin(s) |
|---|---|---|---|---|
| UDP-glycosyltransferases (UGTs) | UGT73C5 (DOGT1) | Arabidopsis thaliana | Adds a glucose molecule to the C3-hydroxyl group, forming a less toxic glucoside. nih.govresearchgate.net | Deoxynivalenol (DON), 15-Acetyldeoxynivalenol (15-ADON) nih.govresearchgate.net |
| UDP-glycosyltransferases (UGTs) | Various UGTs | Cereal crops (e.g., Wheat, Barley, Rice) | Converts DON to Deoxynivalenol-3-O-glucoside (D3G). nih.govbohrium.commdpi.com | Deoxynivalenol (DON) |
| Glutathione S-transferases (GSTs) | Fhb7 | Thinopyrum elongatum (a wheat relative) | Detoxifies DON by opening the toxic 12,13-epoxide ring. acs.org | Deoxynivalenol (DON) |
| Glutathione S-transferases (GSTs) | General GSTs | Plants | Conjugates DON with glutathione (GSH) to form DON-GSH. nih.gov | Deoxynivalenol (DON) |
Following detoxification, the plant must manage the resulting conjugates to prevent them from interfering with cellular processes. This is achieved through transport and sequestration, primarily into the vacuole or the apoplast (the space outside the cell membrane). nih.govfrontiersin.orgnih.gov This process is often mediated by specific transporter proteins, such as those from the ATP-binding cassette (ABC) transporter family. nih.gov
ABC transporters are capable of pumping a wide variety of substances across cellular membranes, including mycotoxin conjugates like DON-3-O-glucoside and DON-S-glutathione. nih.gov By sequestering these modified toxins in the vacuole, the plant effectively isolates them from the cytoplasm, where they could potentially cause harm. nih.gov Furthermore, research has identified transporters that are involved in the efflux, or pumping out, of mycotoxins from the cell. frontiersin.orgnih.gov For instance, a specific transporter in Arabidopsis has been shown to export 3-ADON, reducing its intracellular concentration and thus its toxicity. frontiersin.orgnih.gov This transport and sequestration system represents a final and crucial step in the plant's multi-layered defense against this compound and other mycotoxins.
Mycotoxin Transport and Sequestration in Plant Tissues
Role of ABC Transporters (e.g., TaABCC3.1, AtDTX1)
In the intricate battle between plants and pathogenic fungi, ATP-binding cassette (ABC) transporters play a crucial defensive role. These membrane proteins act as pumps, actively transporting a wide array of molecules, including toxins, across cellular membranes. In the context of this compound (DON) and its acetylated derivatives, specific plant ABC transporters have been identified as key players in conferring tolerance.
In wheat, the transporter TaABCC3.1 has been shown to contribute to resistance against DON. nih.gov While not directly linked to the Fhb1 resistance quantitative trait locus, silencing of the TaABCC3.1 gene leads to increased toxin-induced bleaching in wheat spikelets. nih.gov This indicates that TaABCC3.1 is involved in the detoxification process, likely by sequestering the toxin away from its cellular targets. nih.gov Gene expression studies have revealed that TaABCC3.1 is part of the early host response to DON. nih.gov
In the model plant Arabidopsis thaliana, the detoxification gene AtDTX1 has been implicated in the efflux of 3-acetyldeoxynivalenol (3-ADON). nih.gov Transcriptomic analyses of Arabidopsis seedlings expressing a fungal acetyltransferase (FgTri101), which converts DON to the less phytotoxic 3-ADON, showed that AtDTX1 was upregulated upon DON treatment. nih.gov Mutant Arabidopsis lines lacking a functional AtDTX1 gene showed reduced ability to export 3-ADON, confirming the role of this transporter in toxin removal from the plant cells. nih.gov This efflux mechanism is a critical component of the plant's defense strategy, actively reducing the intracellular concentration of the mycotoxin.
| Transporter | Organism | Function | Reference |
| TaABCC3.1 | Wheat (Triticum aestivum) | Contributes to DON resistance, likely through sequestration. | nih.gov |
| AtDTX1 | Arabidopsis thaliana | Involved in the efflux of 3-acetyldeoxynivalenol (3-ADON) from plant cells. | nih.gov |
Alterations in Plant Metabolism and Physiology
This compound, along with its parent compound DON, can significantly disrupt plant metabolism and physiology. As a potent inhibitor of protein synthesis in eukaryotes, its presence triggers a cascade of stress responses and metabolic shifts within the plant. nih.govnih.gov
One of the notable effects is the induction of oxidative stress, leading to the production of reactive oxygen species (ROS). mdpi.com This, in turn, can cause cellular damage, including lipid peroxidation and damage to cell membranes. scilit.com In barley leaf tissues, DON has been observed to cause a loss of electrolytes, indicating damage to the plasmalemma, even before the visible symptom of chlorophyll (B73375) loss, or bleaching, occurs. scilit.com This suggests that membrane damage is an early event in the toxin's mode of action.
Furthermore, exposure to these trichothecenes can lead to significant changes in gene expression. In wheat, hundreds of genes are differentially expressed upon infection with a DON-producing Fusarium graminearum strain compared to a non-producing mutant. apsnet.org These genes are often involved in secondary metabolism, signaling pathways, transport, and general stress responses. apsnet.org For instance, genes related to the phenylpropanoid pathway, which produces various defense-related compounds, are often modulated. unito.it Studies have also shown that DON and its acetylated derivatives can induce the expression of plant defense-related genes, such as UDP-glycosyltransferases (UGTs), which are involved in detoxifying the mycotoxin by conjugating it with glucose. nih.govresearchgate.net However, the response can be complex, with some studies indicating that DON can also suppress certain plant defense responses, such as the expression of chitinase (B1577495) genes in the biocontrol agent Trichoderma atroviride. nih.gov
| Affected Process | Specific Alteration | Consequence |
| Cellular Integrity | Increased oxidative stress and ROS production. | Lipid peroxidation, membrane damage, electrolyte leakage. |
| Gene Expression | Upregulation of stress response, secondary metabolism, and transporter genes. Downregulation of some defense genes. | Activation of detoxification pathways, but also potential suppression of certain defenses. |
| Photosynthesis | Degradation of chlorophyll a and b, and carotenoids. | Tissue bleaching, reduced photosynthetic capacity, and impaired plant growth. |
| Protein Synthesis | Inhibition of eukaryotic protein synthesis. | General disruption of cellular functions and induction of stress responses. |
Strategies for Enhancing Plant Resistance to this compound Contamination
Given the significant impact of this compound and other trichothecenes on crop health and food safety, considerable research has been dedicated to developing strategies to enhance plant resistance. These approaches range from genetic modification to the application of beneficial microorganisms.
Genetic Engineering Approaches (e.g., Expression of Fungal Acetyltransferases like TRI101)
A promising strategy to confer resistance to DON is the genetic engineering of crop plants to express a fungal acetyltransferase enzyme, such as TRI101 from Fusarium sporotrichioides. nih.gov This enzyme catalyzes the acetylation of the hydroxyl group at the C-3 position of DON, converting it to the less toxic 3-acetyldeoxynivalenol (3-ADON). nih.gov This detoxification mechanism is a form of self-protection in the fungus that produces the toxin.
The expression of the Tri101 gene in various plant species, including tobacco, rice, and wheat, has been shown to increase their resistance to DON. nih.gov Transgenic plants expressing TRI101 are better able to tolerate the presence of the mycotoxin, showing reduced disease symptoms and, in some cases, lower accumulation of DON in the grain. nih.gov This approach essentially equips the plant with the fungus's own defense mechanism, allowing it to neutralize the virulence factor at the site of infection.
| Genetic Engineering Strategy | Gene | Encoded Protein | Mechanism of Action | Outcome in Plants |
| Detoxification | TRI101 | 3-O-acetyltransferase | Acetylates deoxynivalenol (DON) at the C-3 position, converting it to the less toxic 3-acetyldeoxynivalenol (3-ADON). | Increased resistance to DON, reduced disease symptoms. |
Mycoparasitism and Biological Control Agents in Planta
Biological control offers an environmentally sustainable approach to managing Fusarium diseases and the associated mycotoxin contamination. frontiersin.orggavinpublishers.com This strategy involves the use of antagonistic microorganisms, or biological control agents (BCAs), to suppress the growth and virulence of the pathogen.
Mycoparasitism is a key mechanism employed by many BCAs, where one fungus parasitizes another. researchgate.netscielo.org.mx Fungi from the genus Trichoderma are well-known mycoparasites of a wide range of plant pathogenic fungi, including Fusarium graminearum. nih.govresearchgate.netmdpi.com Trichoderma species can directly attack the hyphae of F. graminearum, coiling around them and secreting cell wall-degrading enzymes like chitinases and glucanases, which break down the pathogen's cell wall. nih.govresearchgate.net This not only inhibits the growth of the pathogen but can also reduce the production of mycotoxins. researchgate.net Interestingly, some research suggests that DON produced by Fusarium can, in turn, repress the expression of chitinase genes in Trichoderma, indicating a complex chemical interplay between the pathogen and the biocontrol agent. nih.gov
Other microorganisms, including bacteria from the genera Bacillus and Pseudomonas, have also been identified as effective BCAs against FHB. frontiersin.orggavinpublishers.com These bacteria can inhibit fungal growth and DON production through various mechanisms, including competition for nutrients and space, and the production of antifungal compounds. frontiersin.orgresearchgate.net The application of these BCAs, either to the crop residues to reduce inoculum or directly to the flowering heads of the cereal plants, can be an effective strategy to reduce this compound contamination in the field. frontiersin.org
| Biological Control Agent | Mechanism of Action | Target |
| Trichoderma spp. | Mycoparasitism (secretion of cell wall-degrading enzymes), competition, antibiosis. | Fusarium graminearum |
| Bacillus spp. | Competition, production of antifungal compounds. | Fusarium graminearum |
| Pseudomonas spp. | Competition, production of antifungal compounds. | Fusarium graminearum |
| Sphaerodes mycoparasitica | Specific biotrophic mycoparasitism. | Fusarium graminearum |
Interplay between this compound, Plant Hosts, and Other Microbes/Insects
The presence of this compound in the agricultural environment creates a complex web of interactions involving the plant host, the producing fungus, and a variety of other organisms, including other microbes and insects.
The interactions with insects are also multifaceted. While there is more research on DON, the principles likely extend to its acetylated forms. Some studies have shown that the presence of Fusarium and its mycotoxins can deter feeding by certain insect herbivores. nih.gov For example, wheat plants infected with F. graminearum showed increased resistance to aphids. Conversely, insect feeding can create wounds on the plant, providing an entry point for Fusarium infection and potentially leading to higher levels of mycotoxin contamination. nih.gov The effects of DON on insects can vary by species, with some showing reduced growth and performance, while others appear to be more tolerant. nih.gov
The interplay with other plant pathogens, such as viruses, is an area of growing interest. While direct interactions between this compound and plant viruses are not well-documented, it is known that viral infections can alter plant physiology and defense responses, which could, in turn, affect the plant's susceptibility to Fusarium infection and mycotoxin production. plos.orgnih.gov For instance, a viral infection might compromise the plant's ability to mount an effective defense against a subsequent fungal attack.
| Interacting Organism | Nature of Interaction with this compound/Fusarium | Outcome |
| Soil Microbes | Some are inhibited by the toxin, while others can degrade it. | Altered soil microbial community; potential for bioremediation. |
| Insect Herbivores | Toxin may deter feeding in some species; insect damage can facilitate fungal infection. | Complex effects on insect populations; potential for increased mycotoxin contamination. |
| Other Fungi | Toxin can inhibit the growth of competing fungi. | Competitive advantage for Fusarium. |
| Plant Viruses | Viral infection can alter plant susceptibility to Fusarium. | Potential for synergistic disease effects. |
Cellular and Molecular Mechanisms of Acetyldeoxynivalenol
Interaction with Ribosomes and Protein Synthesis Inhibition
Acetyldeoxynivalenol (ADON), a type B trichothecene (B1219388) mycotoxin, exerts its cytotoxic effects primarily by targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Like its parent compound, deoxynivalenol (B1670258) (DON), ADON binds to the 60S ribosomal subunit. mdpi.com This interaction interferes with the function of the peptidyl transferase center, a critical component of the ribosome that catalyzes the formation of peptide bonds between amino acids. ebi.ac.uk By disrupting this essential step in the elongation phase of translation, this compound effectively halts protein synthesis. ebi.ac.uk
The precise positioning of acetyl groups on the deoxynivalenol structure influences the potency of protein synthesis inhibition. Studies comparing 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON) have revealed differences in their inhibitory activity. For instance, in cell-free assays, 15-ADON demonstrated a potent inhibitory effect on translation, comparable to that of DON itself. In contrast, 3-ADON showed significantly lower inhibitory activity in the same system. researchgate.net This suggests that the substitution at the C-3 position may hinder the molecule's ability to interact effectively with the ribosomal target site compared to the C-15 substitution.
Ribotoxic Stress Response Induction
The binding of this compound to the ribosome and subsequent inhibition of protein synthesis trigger a cellular signaling cascade known as the ribotoxic stress response (RSR). nih.govtandfonline.com This response is not merely a consequence of translational arrest but an active signaling pathway initiated by the damaged ribosome. nih.gov The ribosome, upon sensing the insult from the toxin, acts as a signaling platform, initiating a series of downstream events. nih.gov This response is a key mechanism underlying the immunomodulatory and pro-inflammatory effects of trichothecenes. nih.govtandfonline.com The RSR is characterized by the rapid activation of specific protein kinases, which then orchestrate a wider cellular response, including the modulation of gene expression. nih.gov
Activation of Mitogen-Activated Protein Kinases (MAPKs)
A central feature of the ribotoxic stress response is the swift activation of Mitogen-Activated Protein Kinases (MAPKs). nih.govtandfonline.com MAPKs are a family of serine/threonine protein kinases that play crucial roles in transducing extracellular signals into cellular responses, governing processes like cell growth, differentiation, inflammation, and apoptosis. nih.gov The primary MAPK subfamilies activated by trichothecenes are the p38 MAPK, the c-Jun N-terminal kinases (JNK), and the extracellular signal-regulated kinases (ERK). nih.govresearchgate.net
The activation of these MAPK pathways is a direct consequence of the ribosomal interaction. Research on intestinal epithelial cells has demonstrated that 15-ADON is a more potent activator of ERK1/2, p38, and JNK than DON or 3-ADON at equivalent concentrations. researchgate.net This heightened ability of 15-ADON to activate MAPKs correlates with its greater observed toxicity in these cellular models. researchgate.net This differential activation underscores how the specific acetylation pattern on the DON molecule can significantly influence the intensity of the downstream cellular stress signaling.
Upstream of the primary MAPK activation, two key kinases have been identified as critical transducers of the ribotoxic stress signal initiated by trichothecenes: the double-stranded RNA-activated protein kinase (PKR) and the hematopoietic cell kinase (Hck). ebi.ac.ukmdpi.com While much of the detailed research has been conducted with deoxynivalenol, the mechanism is considered central to the ribotoxic stress response for this class of mycotoxins. mdpi.comnih.gov
PKR is a serine/threonine kinase that constitutively associates with the ribosome. ebi.ac.uk Upon sensing the ribosomal insult caused by the toxin, PKR is rapidly activated. ebi.ac.uk Similarly, Hck, a member of the Src family of tyrosine kinases expressed in myelomonocytic cells, is also activated. ebi.ac.ukmdpi.com These kinases appear to be among the initial sensors of the ribosomal damage. ebi.ac.uk Pharmacological inhibition and gene silencing studies have confirmed that both PKR and Hck are essential for the subsequent phosphorylation and activation of the downstream MAPKs. mdpi.com The ribosome is proposed to function as a scaffold, bringing these kinases into proximity to facilitate the signaling cascade following the binding of the mycotoxin. ebi.ac.uk
Modulation of Gene Expression in Cellular Models
The activation of MAPK signaling cascades by this compound ultimately leads to the modulation of a wide array of genes, significantly altering cellular function. This altered gene expression is responsible for many of the toxicant's downstream effects, including its pro-inflammatory and immunomodulatory properties. nih.govtandfonline.com Exposure of immune cells, such as macrophages and monocytes, to low concentrations of trichothecenes leads to the transcriptional and post-transcriptional upregulation of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. nih.govtandfonline.com
Transcriptomic studies using RNA sequencing have provided specific insights into the genes affected by 3-ADON and 15-ADON. In human normal hepatocytes (L-02 cells), both DON and 15-ADON were found to significantly regulate the transcriptome, with a greater number of genes being downregulated than upregulated. mdpi.com Pathway analysis revealed that the glycerophospholipid metabolism pathway and the phospholipase D signaling pathway were significantly affected by both compounds. mdpi.com Further analysis of gene expression in barley challenged with different chemotypes of Fusarium graminearum showed that both 3-ADON and 15-ADON induced the expression of genes associated with host defense, including ATP-binding cassette (ABC) transporters, cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). researchgate.netfrontiersin.org These findings highlight the complex cellular response to this compound, involving not only stress and inflammatory pathways but also metabolic and detoxification gene networks.
Metabolism and Biotransformation of this compound in Biological Systems (In Vitro and Ex Vivo Models)
Deacetylation Processes and Products (Conversion to Deoxynivalenol)
In vitro and ex vivo studies using human cell lines and tissues have demonstrated that the small intestine and the liver are the primary sites for the deacetylation of 3-ADON and 15-ADON. mdpi.comnih.govresearchgate.net In contrast, luminal deacetylation by digestive enzymes and gut microbiota appears to be limited. mdpi.comnih.gov
Human intestinal Caco-2 cells and liver HepG2 cells have been shown to efficiently deacetylate these compounds. mdpi.com Notably, the deacetylation of 3-ADON is generally more efficient than that of 15-ADON in these models. mdpi.comnih.gov For example, after a 6-hour incubation with Caco-2 cells, approximately 69% of 3-ADON was deacetylated, compared to only about 22% of 15-ADON. mdpi.com Similar results were observed with HepG2 cells and human small intestinal and liver explants. mdpi.com
Interestingly, while carboxylesterases (CES) were initially hypothesized to be responsible for this hydrolysis, studies using pure human CES1 and CES2, as well as specific inhibitors, have shown that these enzymes are not involved in the deacetylation of 3-ADON or 15-ADON. ebi.ac.uknih.gov The specific enzymes responsible for this biotransformation remain to be fully identified.
The rate of deacetylation can also vary significantly among individuals, as demonstrated by studies with human fecal microbiota. nih.gov While some individuals' gut microbiota can rapidly hydrolyze 3-ADON, the conversion of 15-ADON is often slower and less complete. nih.gov This inter-individual variability in metabolic capacity could contribute to differences in susceptibility to the toxic effects of these mycotoxins.
Enzymatic Systems Involved in Biotransformation (e.g., Carboxylesterases, Fecal Bacteria Enzymes)
The biotransformation of this compound (ADON) isomers, primarily through deacetylation to deoxynivalenol (DON), involves several enzymatic systems. While carboxylesterases (CES) were initially hypothesized to be key players due to their function in hydrolyzing esters, research has revealed a more complex picture. nih.govamericanpharmaceuticalreview.comevotec.com In humans, studies using pure human CES1 and CES2, as well as CES inhibitors, have demonstrated that these enzymes are not significantly involved in the deacetylation of 3-ADON or 15-ADON. nih.govebi.ac.uknih.gov
In contrast, carboxylesterases in plants have been shown to play a role in deacetylating ADONs. mdpi.com For instance, specific carboxylesterases from the model plant Brachypodium distachyon have been identified that can hydrolyze acetylated trichothecenes. nih.gov Within the Fusarium species that produce these mycotoxins, the Tri8 enzyme, a type of carboxylesterase, is responsible for the final step in the biosynthesis of 3-ADON or 15-ADON by selectively deacetylating the precursor 3,15-dithis compound (B1211994) at either the C-15 or C-3 position, respectively. scabusa.org
Sites of Biotransformation (e.g., Small Intestine, Liver, Cellular Models)
This localization of metabolic activity has been demonstrated using various in vitro and ex vivo models. Human cell lines are instrumental in this research, with Caco-2 cells serving as a model for the small intestine, HepG2 cells for the liver, T84 cells for the colon, and A498 cells for the kidney. nih.govresearchgate.netmdpi.com Studies with these cell lines confirm that the highest deacetylation rates occur in the intestinal and hepatic models. mdpi.com
Further evidence comes from experiments using S9 fractions, which contain cytosolic and microsomal enzymes from tissues. The specific deacetylation activity of S9 fractions from the human small intestine and liver is substantially higher than that from the kidney for both ADON isomers. nih.gov
| S9 Fraction Source | Specific Activity on 3-ADON (pmol·min⁻¹·mg⁻¹) | Specific Activity on 15-ADON (pmol·min⁻¹·mg⁻¹) | Reference |
|---|---|---|---|
| Intestinal | 1250 | 166 | nih.gov |
| Hepatic | 1791 | 208 | nih.gov |
| Renal | 33 | 16 | nih.gov |
Comparative Molecular Activity of this compound Isomers and Deoxynivalenol
The molecular toxicity of deoxynivalenol and its acetylated derivatives stems from their ability to bind to the 60S ribosomal subunit, which inhibits protein synthesis and triggers a "ribotoxic stress response". oup.comnih.govresearchgate.net This response leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). oup.commdpi.comresearchgate.netsemanticscholar.org These kinases are central to signaling pathways that regulate gene expression, inflammation, and apoptosis. nih.govtandfonline.com
Comparative studies reveal significant differences in the molecular and cellular impacts of DON, 3-ADON, and 15-ADON. Generally, 15-ADON is considered the most potent of the three. oup.comsemanticscholar.org
MAPK Activation: In intestinal models, 15-ADON is a more powerful activator of the MAPK pathways (ERK1/2, p38, and JNK) than both DON and 3-ADON. oup.comsemanticscholar.orgmdpi.com This heightened activation is linked to its greater toxicity. oup.com
Intestinal Barrier Function: Consistent with its potent MAPK activation, 15-ADON causes more significant damage to the intestinal barrier. oup.comsemanticscholar.org Studies using Caco-2 cells showed that 15-ADON had the highest permeability, induced the greatest decrease in transepithelial electrical resistance (TEER), and significantly increased the passage of Lucifer Yellow, indicating compromised paracellular barrier function. nih.gov
Inflammatory Response: The capacity to induce the pro-inflammatory chemokine Interleukin-8 (IL-8) in Caco-2 intestinal cells follows the order of potency: 3-ADON < DON < 15-ADON. nih.gov
Cytotoxicity: On proliferating intestinal cells, the order of toxicity was found to be 3-ADON < DON < 15-ADON. oup.com
Other Mechanisms: Research on porcine enterocytes has shown that 3-ADON can inhibit autophagy through the mTORC1 pathway, which in turn leads to apoptosis, endoplasmic reticulum stress, and barrier dysfunction. nih.gov Additionally, both DON and 3-ADON have been found to inhibit the TNF-α-induced NF-κB signaling pathway by promoting the shedding of the TNF receptor 1, an effect mediated by the activation of ERK and p38 MAP kinases. nih.gov
| Activity | 3-ADON | DON | 15-ADON | Reference |
|---|---|---|---|---|
| Toxicity to Proliferating Intestinal Cells | Least Toxic | Intermediate | Most Toxic | oup.com |
| MAPK Activation in Intestine | Low | Intermediate | High | oup.comsemanticscholar.org |
| Impairment of Intestinal Barrier | Low | Intermediate | High | oup.comnih.gov |
| IL-8 Induction (Caco-2 cells) | Low | Intermediate | High | nih.gov |
Remediation and Detoxification Research of Acetyldeoxynivalenol
Bioremediation Strategies
Bioremediation presents a promising approach for the detoxification of mycotoxins like acetyldeoxynivalenol, utilizing biological systems to neutralize or transform these contaminants into less toxic compounds. nih.gov This strategy is considered advantageous due to its potential for high efficiency, specificity, and environmentally friendly application under mild conditions, which helps in preserving the nutritional quality of contaminated food and feed. frontiersin.orgnih.govacs.org Research into bioremediation for this compound primarily focuses on microbial and enzymatic methods to alter the toxin's chemical structure, thereby reducing its toxicity. nih.gov
The transformation of this compound and its parent compound, deoxynivalenol (B1670258) (DON), by microorganisms is a key area of detoxification research. mdpi.com Various microorganisms isolated from sources like soil and animal intestines have demonstrated the ability to degrade these trichothecene (B1219388) mycotoxins. nih.gov The primary mechanisms of microbial detoxification involve modifying the toxic functional groups of the molecule, such as the C3-hydroxyl group or the C12,13-epoxide ring. nih.gov
Several bacterial strains have been identified for their capacity to degrade DON and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON). A notable example is Devosia mutans, which is known for its ability to detoxify DON through a two-step epimerization process. mdpi.comsemanticscholar.org This process involves the oxidation of DON to an intermediate, 3-keto-deoxynivalenol (3-keto-DON), followed by its reduction to the less toxic stereoisomer, 3-epi-deoxynivalenol (3-epi-DON). mdpi.comsemanticscholar.org
Bacterial consortia have also shown significant degradation capabilities. One such consortium, designated C20, demonstrated the ability to degrade 3-ADON and 15-ADON. frontiersin.orgresearchgate.net After 72 hours of incubation, the C20 consortium degraded 28% of 3-ADON and 58% of 15-ADON. frontiersin.org This consortium, in which Devosia was a significant genus, was effective over a wide range of temperatures (25–35°C) and pH levels (6.0–9.0). nih.govfrontiersin.org
| Bacterial Strain / Consortium | Target Compound(s) | Key Transformation Product(s) | Degradation Efficiency | Reference(s) |
| Devosia mutans 17-2-E-8 | Deoxynivalenol (DON) | 3-keto-DON, 3-epi-DON | Extensive conversion | mdpi.comsemanticscholar.org |
| Devosia strain A6-243 | Deoxynivalenol (DON) | 3-epi-DON | Complete biotransformation (100 µg/mL) within 48h | mdpi.com |
| Bacterial Consortium C20 | 3-ADON, 15-ADON | 3-keto-DON (from DON) | 28% of 3-ADON in 72h; 58% of 15-ADON in 72h | frontiersin.orgresearchgate.net |
| Nocardioides sp. ZHH-013 | Deoxynivalenol (DON) | 3-keto-DON, 3-epi-DON | Pathway identified | frontiersin.orgnih.gov |
Certain fungal species have also been reported to have the ability to transform trichothecene mycotoxins. For instance, growing cultures of Fusarium nivale have been observed to acetylate DON, resulting in the production of a small amount of 3-acetyldeoxynivalenol. nih.gov Another fungus, Aspergillus tubingensis NJA-1, isolated from soil, has demonstrated the capacity to degrade DON. mdpi.comnih.gov Research has also explored the use of fungi like Aspergillus oryzae and Rhizopus oryzae for DON degradation in submerged fermentation processes. mdpi.com
Enzymatic detoxification is a highly specific and efficient strategy for mycotoxin remediation that avoids secondary contamination and nutrient loss in treated commodities. frontiersin.orgnih.gov This approach utilizes enzymes to catalyze the transformation of this compound into non-toxic or less toxic products. mdpi.com Research has focused on identifying and engineering enzymes that can modify the specific chemical moieties responsible for the toxicity of trichothecenes. acs.orgnih.gov
A significant breakthrough in enzymatic detoxification has been the identification and characterization of the Fhb7 enzyme, a glutathione-S transferase (GST). acs.orgnih.govpku.edu.cn The Fhb7 enzyme detoxifies trichothecenes by catalyzing the opening of the C12,13-epoxide ring, a critical structural feature for their toxicity. acs.orgnih.gov This reaction involves the conjugation of glutathione (B108866) (GSH) to the mycotoxin. nih.govnih.gov
The Fhb7 enzyme was identified from Thinopyrum elongatum, a wild relative of wheat, and its gene has been transferred into wheat to confer resistance to Fusarium head blight. researchgate.net Structural and mechanistic studies of Fhb7 have been conducted to understand its catalytic action, revealing a unique epoxide opening mechanism within the GST protein family. nih.govpku.edu.cn However, the native enzyme's poor stability has prompted research into protein engineering to enhance its thermostability for practical applications in the feed industry. acs.orgnih.gov Engineered variants of Fhb7 have been developed with significantly longer half-lives, and these have been expressed in host systems like Bacillus subtilis to create biocatalysts for DON detoxification. nih.govpku.edu.cn The addition of an acetyl group at the C3 position (as in 3-acetyldeoxynivalenol) was found to reduce the detoxification effectiveness of the Fhb7 enzyme. researchgate.net
Multi-enzymatic cascade reactions represent an advanced strategy for the comprehensive detoxification of this compound. nih.gov These systems combine multiple enzymes to target different toxic groups on the mycotoxin molecule in a sequential or simultaneous manner. rug.nl This approach can lead to more complete detoxification than a single-enzyme reaction. nih.gov
One novel multi-enzymatic cascade strategy has been developed to modify both the C12,13-epoxide group and the C3-hydroxyl group of DON. nih.gov This system successfully combines glutathionylation of the epoxide ring with the epimerization of the C3-hydroxyl group. nih.gov The reaction yields novel, less cytotoxic derivatives, including 3-epi-DON-13-glutathione (3-epi-DON-13-GSH) and 3-keto-DON-13-GSH. nih.gov
Another approach involves the creation of artificial bifunctional enzymes. Researchers have fused a quinone-dependent alcohol dehydrogenase (DADH), which oxidizes DON to 3-keto-DON, with an aldo-keto reductase (AKR13B3), which reduces the intermediate to 3-epi-DON. nih.gov This fusion enzyme creates a self-cascade system that accelerates the two-step detoxification process, achieving a high removal rate of DON in contaminated wheat samples. nih.govresearchgate.net
Enzymatic Detoxification Approaches
Novel Detoxification Technologies
The limitations and challenges associated with conventional mycotoxin detoxification methods have spurred research into innovative technologies. These novel approaches aim to offer efficient, safe, and environmentally friendly solutions for the remediation of this compound-contaminated commodities. Among the most promising are low-temperature plasma treatment and the development of biological control agents.
Low-Temperature Plasma Treatment
Low-temperature plasma (LTP), a partially ionized gas containing a rich mixture of reactive chemical species, has emerged as a rapid and eco-friendly technology for mycotoxin degradation. acs.orgacs.org Research has demonstrated its efficacy in breaking down not only Deoxynivalenol (DON) but also its acetylated derivatives, 3-Acetyldeoxynivalenol (3-AcDON) and 15-Acetyldeoxynivalenol (15-AcDON). acs.orgacs.org
The degradation mechanism of LTP involves the generation of various reactive species, including singlet oxygen (¹O₂), oxygen free radicals, nitrite (NO₂⁻), nitrate (NO₃⁻), and hydrogen peroxide (H₂O₂). acs.org These highly reactive molecules interact with the mycotoxin structure, leading to its chemical breakdown. acs.orgnih.gov Studies have shown that singlet oxygen, in particular, plays a significant role in the initial stages of degradation. acs.orgacs.org
One study investigated the effectiveness of LTP on 3-AcDON and 15-AcDON, revealing degradation rates of 30.3% and 26.6%, respectively. acs.orgacs.org The research also highlighted that the degradation products exhibited lower toxicity compared to the parent compounds. acs.org The efficiency of LTP can be influenced by the treatment time and the matrix in which the mycotoxin is present. For instance, a 10-minute plasma treatment resulted in a 30.3% degradation of 3-AcDON in corn flour. acs.org
Degradation of this compound by Low-Temperature Plasma Treatment
| Compound | Degradation Rate | Reference |
|---|---|---|
| 3-Acetyldeoxynivalenol (3-AcDON) | 30.3% | acs.orgacs.org |
| 15-Acetyldeoxynivalenol (15-AcDON) | 26.6% | acs.orgacs.org |
Development of Biocontrol Agents for Pre-harvest and Post-harvest Applications
Biological control, utilizing microorganisms to inhibit pathogens or degrade their toxic metabolites, presents a promising and environmentally sustainable strategy for managing this compound contamination in cereals. nih.gov Research in this area focuses on both preventing the growth of mycotoxin-producing fungi before harvest and detoxifying the mycotoxins present in stored grains.
Pre-harvest Application:
The primary goal of pre-harvest biocontrol is to reduce the infection of crops by Fusarium graminearum, the fungus responsible for producing DON and its acetylated derivatives. Antagonistic microorganisms, such as certain bacteria and yeasts, can compete with F. graminearum for nutrients and space, thereby limiting its growth and subsequent mycotoxin production.
Several studies have evaluated the efficacy of commercial biocontrol agents (BCAs) against F. graminearum. In one such study, three different BCAs demonstrated the ability to inhibit the production of 15-ADON. nih.gov This suggests a potential mechanism of action that interferes with the mycotoxin biosynthesis pathway of the fungus. nih.gov The application of these agents during the flowering stage of wheat, a critical period for Fusarium infection, could significantly reduce the final concentration of this compound in the harvested grain. cirad.fr
Post-harvest Detoxification:
Post-harvest strategies focus on the direct degradation of this compound in contaminated grains. This approach involves the use of microorganisms or their enzymes to transform the mycotoxins into less toxic compounds.
A significant breakthrough in this area is the identification of a bacterial consortium, designated C20, which has demonstrated the ability to efficiently degrade both 3-ADON and 15-ADON. researchgate.netfrontiersin.orgnih.gov This consortium operates under a wide range of pH and temperature conditions, making it a robust candidate for practical applications in grain detoxification. frontiersin.orgnih.gov The degradation of these mycotoxins by microbial consortia is considered a safe and environmentally friendly method for remediation. researchgate.netfrontiersin.org
Efficacy of Biocontrol Agents against this compound and its Producing Fungus
| Biocontrol Agent/Technology | Target | Application Stage | Observed Effect | Reference |
|---|---|---|---|---|
| Commercial Biocontrol Agents (e.g., Xedavir®, Polyversum®) | Fusarium graminearum (15-ADON chemotype) | Pre-harvest (in vitro) | Inhibition of 15-ADON production | nih.gov |
| Bacterial Consortium C20 | 3-Acetyldeoxynivalenol and 15-Acetyldeoxynivalenol | Post-harvest | Degradation of the mycotoxins | researchgate.netfrontiersin.orgnih.gov |
The development and application of biocontrol agents for both pre- and post-harvest management of this compound hold considerable promise for enhancing food and feed safety. Further research is needed to optimize application methods and ensure consistent efficacy under diverse environmental conditions.
Q & A
Basic: What are the optimal analytical methods for detecting acetyldeoxynivalenol in complex matrices like feed or biological samples?
To detect this compound, enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are widely used. ELISA offers rapid screening but may cross-react with structurally similar trichothecenes, requiring confirmatory analysis via LC-MS/MS for specificity . For biological matrices (e.g., plasma or brain tissue), sample preparation must include cleanup steps like solid-phase extraction to reduce matrix interference, followed by validation using spike-recovery tests to ensure accuracy .
Basic: How should researchers prepare samples to minimize degradation of this compound during storage and analysis?
This compound is heat-stable but susceptible to hydrolysis under alkaline conditions. Samples should be stored at -20°C in airtight containers to prevent moisture exposure. For extraction, use acidified solvents (e.g., acetonitrile/water with 1% acetic acid) to stabilize the compound. Freeze-drying or lyophilization is recommended for long-term storage of biological samples .
Basic: What criteria should guide the selection of in vitro vs. in vivo models for studying this compound toxicity?
In vitro models (e.g., porcine brain endothelial cells) are suitable for mechanistic studies on blood-brain barrier permeability, while in vivo models (e.g., rodents or swine) better replicate systemic effects like immunosuppression or neurotoxicity. Ensure species-specific metabolic differences are accounted for; for example, pigs metabolize acetyldeoxy-nivalenol to deoxynivalenol more rapidly than rodents .
Advanced: How can experimental designs address the neurotoxic effects of this compound while controlling for confounding variables?
Use a dual-chamber transwell system with endothelial cells to model the blood-brain barrier. Monitor transepithelial electrical resistance (TEER) and permeability to 14C-sucrose to assess barrier integrity. Include controls for mycotoxin purity and solvent effects (e.g., DMSO). Dose-response studies should span physiologically relevant concentrations (e.g., 0.1–10 μM) and include time-course analyses to track metabolite formation (e.g., deoxynivalenol) .
Advanced: What methodologies are critical for evaluating this compound transfer across the blood-brain barrier?
Combine impedance spectroscopy (to measure cell monolayer integrity) with LC-MS/MS quantification of this compound and its metabolites in apical and basolateral compartments. Use radioactive tracers (e.g., 14C-labeled compounds) to quantify transfer rates. Note that this compound rapidly crosses the barrier and hydrolyzes to deoxynivalenol, requiring simultaneous measurement of both compounds .
Advanced: How should researchers reconcile contradictory data on this compound cytotoxicity across studies?
Contradictions often arise from differences in cell lines, exposure durations, or metabolite interference. For example, this compound’s cytotoxicity in Caco-2 cells may differ from porcine models due to species-specific enzyme activity. Standardize protocols by reporting mycotoxin purity (e.g., via certified reference materials) and validating assays with positive controls (e.g., deoxynivalenol) .
Advanced: What experimental approaches are used to study synergistic effects between this compound and other Fusarium mycotoxins?
Co-exposure studies with zearalenone or moniliformin should use factorial designs to assess additive, antagonistic, or synergistic interactions. Measure endpoints like oxidative stress markers (e.g., lipid peroxidation) or cytokine profiles. Statistical analysis via isobolograms or Chou-Talalay methods can quantify synergy .
Advanced: How do Fusarium genotypes influence this compound production, and how can this variability be addressed in research?
Fusarium graminearum chemotypes (e.g., 3-acetyldeoxynivalenol vs. 15-acetyldeoxynivalenol producers) affect toxin profiles. Genotype strains via PCR amplification of TRI gene clusters before experiments. Use standardized fungal cultures on defined media (e.g., rice-based substrates) to control for environmental variability .
Basic: What steps are essential for validating analytical methods in this compound research?
Include linearity tests (R² > 0.99), limits of detection/quantification (LoD/LoQ), intra-/inter-day precision (CV < 15%), and recovery rates (80–120%). Cross-validate with certified reference materials and participate in proficiency testing programs .
Advanced: What mechanistic studies are needed to clarify this compound’s role in disrupting calcium homeostasis?
Employ fluorescent probes (e.g., Fluo-4 AM) in live-cell imaging to quantify intracellular Ca²⁺ flux. Combine with pharmacological inhibitors of calcium channels (e.g., verapamil) or endoplasmic reticulum disruptors (e.g., thapsigargin) to identify pathways. Validate findings via Western blotting of calmodulin-dependent kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
